Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 59181-16-7
VCID: VC20345701
InChI: InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester

CAS No.: 59181-16-7

Cat. No.: VC20345701

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester - 59181-16-7

Specification

CAS No. 59181-16-7
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate
Standard InChI InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3
Standard InChI Key ORGRPQHRLRUWKA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl

Introduction

Chemical Structure and Physico-Chemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a cycloheptane ring fused to a pyrrole ring. The ethyl ester group at position 3 and a chlorine substituent at position 2 introduce steric and electronic modifications that influence reactivity. The IUPAC name, ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate, reflects this arrangement .

Key Structural Features:

  • Cycloheptane-Pyrrole Fusion: The seven-membered cycloheptane ring introduces conformational flexibility compared to smaller fused systems.

  • Chlorine Substituent: The electron-withdrawing chlorine at position 2 enhances electrophilic substitution resistance while directing reactivity to specific sites.

  • Ethyl Ester Group: The ester moiety improves solubility in organic solvents and may facilitate prodrug formulations.

Physico-Chemical Characteristics

Data from experimental and computational studies reveal the following properties:

PropertyValueSource
Molecular FormulaC12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_{2}
Molecular Weight235.66 g/mol
SMILES NotationCCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl
InChI KeyORGRPQHRLRUWKA-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.8 (predicted)

The absence of reported melting/boiling points underscores the need for further experimental characterization. Predictive models suggest moderate lipophilicity (LogP2.8\text{LogP} \approx 2.8), aligning with its potential for membrane permeability.

Synthesis and Manufacturing

Cyclization and Halogenation

A multi-step approach involving:

  • Cyclization: Formation of the pyrrole ring via Paal-Knorr synthesis or transition-metal-catalyzed cyclization.

  • Chlorination: Electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 at position 2 .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling to construct the heterocyclic core, followed by halogenation and esterification.

Challenges in Synthesis

  • Regioselectivity: Controlling the position of chlorination in polycyclic systems remains nontrivial.

  • Yield Optimization: Pilot studies report yields below 50% for similar compounds, necessitating catalyst refinement .

CompoundIC50_{50} (nM)Target
2-Chloropyridine-3-carboxylate120EGFR Kinase
Cyclohepta[b]pyrrole derivativeNot tested

Data adapted from .

Future Research Directions

Synthetic Chemistry

  • Develop one-pot syntheses to improve yield and reduce purification steps.

  • Explore enzymatic esterification for greener manufacturing.

Biological Screening

  • High-Throughput Assays: Test against cancer cell lines and microbial panels.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity.

Materials Science

  • Investigate optoelectronic properties for organic semiconductor applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator